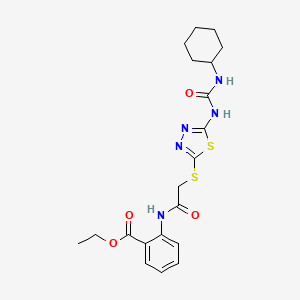

2-Dibenzofuran-2-ylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Dibenzofuran-2-ylethanamine” is a chemical compound . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .

Synthesis Analysis

The synthesis of dibenzofurans has been a subject of interest in recent years. The synthesis process often involves creating the C-O bond of the furan ring and the formation of dibenzofurans by cyclizing diarylether derivatives . The reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of CsF to afford N- or O-arylated products is followed by a cyclization using a Pd catalyst to carbazoles and dibenzofurans .

Chemical Reactions Analysis

Dibenzofurans can be formed through various reactions. For instance, palladium catalysis enables an intramolecular cyclization of ortho-diazonium salts of diaryl ethers to give dibenzofurans . Another efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions .

Physical And Chemical Properties Analysis

Thermochemical data of dibenzofuran, a compound of considerable industrial and environmental significance, obtained from experimental calorimetric and computational techniques are reported. The enthalpy of fusion, (19.4 ± 1.0) kJ mol −1, at the temperature of fusion, (355.52 ± 0.02) K, was determined by differential scanning calorimetry measurements of dibenzofuran .

Aplicaciones Científicas De Investigación

Histamine Receptor Activities

A study by Walczyński et al. (1999) synthesized and tested 2-substituted thiazol-4-ylethanamines, which have structural similarities to dibenzofuran derivatives, for histaminergic H1-receptor activities. These compounds demonstrated varying degrees of H1-agonistic and H1-antagonistic activity, depending on the substitution on the phenyl group (Walczyński et al., 1999).

Cytotoxic and Antiplatelet Activities

Tai‐Chi Wang et al. (2004) investigated the cytotoxic and antiplatelet activities of dibenzofuran-substituted oximes, which are related to 2-Dibenzofuran-2-ylethanamine. The study found that certain dibenzofuran derivatives exhibited significant antiplatelet activity, highlighting their potential in medical applications (Tai‐Chi Wang et al., 2004).

Antiplatelet and Anticholinesterase Activities

Yurttaş et al. (2016) synthesized dibenzofuran-piperazine derivatives, including compounds structurally related to this compound. These compounds were evaluated for antiplatelet and anticholinesterase activities, with some showing promising results (Yurttaş et al., 2016).

Photophysical and Charge-Transport Properties

Lee et al. (2013) studied dibenzofuran's effect on the photophysical and charge-transport properties of host materials for phosphorescent organic light-emitting diodes (PHOLEDs). This research provides insights into how dibenzofuran derivatives can be used in electronic applications (Lee et al., 2013).

Antimycobacterial Activity

Yempala et al. (2012) explored dibenzofuran-embodied homoisoflavonoids synthesized via molecular hybridization for their antitubercular activities. This demonstrates the potential of dibenzofuran derivatives in developing new antimicrobial agents (Yempala et al., 2012).

Antioxidant Agents

Thuy et al. (2020) conducted a study on 2-phenylbenzofuran derivatives, closely related to this compound, for their antioxidant activities. They found that these compounds could be promising antioxidant agents, offering insights into their potential therapeutic applications (Thuy et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzofuran compounds, which 2-dibenzofuran-2-ylethanamine is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

For instance, some benzofuran compounds have been shown to affect the pathways involved in oxidative stress, inflammation, and cell proliferation . These effects can lead to a variety of downstream effects, including changes in cell growth, immune response, and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound could have a variety of effects at the molecular and cellular level, potentially including changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other physical and chemical conditions . .

Propiedades

IUPAC Name |

2-dibenzofuran-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9H,7-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKROQUVFLNFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)